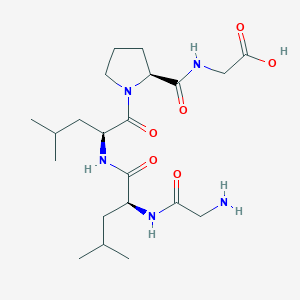

Glycyl-L-leucyl-L-leucyl-L-prolylglycine

Description

Properties

CAS No. |

742068-57-1 |

|---|---|

Molecular Formula |

C21H37N5O6 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C21H37N5O6/c1-12(2)8-14(24-17(27)10-22)19(30)25-15(9-13(3)4)21(32)26-7-5-6-16(26)20(31)23-11-18(28)29/h12-16H,5-11,22H2,1-4H3,(H,23,31)(H,24,27)(H,25,30)(H,28,29)/t14-,15-,16-/m0/s1 |

InChI Key |

FHXHPSAJZUTBRF-JYJNAYRXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Resin Activation and Initial Attachment

In a representative protocol, 1% chloromethylated resin is refluxed with N⁵-t-butoxycarbonyl (Boc) glycine and triethylamine in ethanol for 48–96 hours, achieving a substitution level of 0.00083 mol/g. The Boc group protects the α-amino terminus during subsequent couplings, while the resin’s covalent linkage ensures insolubility for facile washing steps.

Sequential Amino Acid Coupling

Each residue is added via a four-step cycle:

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.

- Neutralization : Triethylamine restores the resin’s basicity.

- Coupling : A Boc-protected amino acid (e.g., Boc-Leu) is activated with dicyclohexylcarbodiimide (DCC) and reacted for 24 hours.

- Washing : Excess reagents are removed with dimethylformamide (DMF) and methanol.

For this compound, the sequence progresses as follows:

Cleavage and Side-Chain Deprotection

Hydrogen fluoride (HF) or hydrogen bromide (HBr) cleaves the peptide from the resin while removing protective groups (e.g., benzyl or tosyl groups from proline and leucine). For instance, hydrogenation with palladium/charcoal in ethanol effectively deprotects N-benzyl histidine derivatives.

Protective Group Strategies

Protective groups are essential to prevent undesired side reactions.

α-Amino Protection

Side-Chain Protection

- Leucine : Typically unprotected due to its non-reactive isobutyl side chain.

- Proline : Benzyl or tosyl groups shield secondary amines, requiring HF or HBr for removal.

Solution-Phase Synthesis

While less common for pentapeptides, solution-phase methods are viable for small-scale production. A mixed anhydride approach couples N-carbobenzoxy-L-glutamine with N-benzyl-L-histidyl-L-prolinamide using ethyl chloroformate and triethylamine. This method, however, demands iterative purification via chromatography, increasing complexity.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves synthetic impurities. The target peptide typically elutes at 12–14 minutes under 0.1% TFA conditions.

Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular ion at m/z 455.5 [M+H]⁺, aligning with theoretical values.

Nuclear Magnetic Resonance (NMR)

¹H NMR in CDCl₃ reveals characteristic peaks:

Case Study: Radiolabeled Synthesis

Lam-Thanh et al. synthesized glycyl-L-prolyl-L-leucyl-[¹⁴C(U)]glycyl-L-proline via SPPS for collagenase studies. Key modifications included:

- Isotope Incorporation : Uniform ¹⁴C labeling at the central glycine (50 μCi/mmol).

- Enzymatic Validation : Collagenase digestion confirmed bioactivity, with cleavage at the Leu-Gly bond.

Challenges and Optimization

Racemization

Prolonged coupling times or excessive base exposure during proline incorporation risk racemization. Minimizing reaction temperatures to 0°C and using HOBt (hydroxybenzotriazole) as an additive reduce this risk.

Coupling Efficiency

Incomplete couplings, particularly for sterically hindered leucine residues, are mitigated by double coupling with DCC and 1-hydroxy-7-azabenzotriazole (HOAt).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the proline residue.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis using hydrochloric acid.

Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for modifying amino acid side chains.

Major Products Formed

Hydrolysis: Shorter peptide fragments and free amino acids.

Oxidation: Oxidized amino acid residues.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Glycyl-L-leucyl-L-leucyl-L-prolylglycine has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding and stability.

Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective properties.

Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of specific enzymatic activities. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Glycine, L-leucyl-L-prolylglycyl- (CAS 83834-53-1)

- Structure : Tripeptide (Leu-Pro-Gly).

- Formula : C₁₅H₂₆N₄O₅.

- Molecular Weight : 342.39 g/mol.

- Key Differences :

Glycine, glycylglycyl-L-prolylglycyl- (CAS 53932-51-7)

- Structure : Tetrapeptide (Gly-Gly-Pro-Gly).

- Formula : C₁₃H₂₁N₅O₆.

- Molecular Weight : 343.34 g/mol.

- Key Differences: Glycine-rich sequence lacks leucine, resulting in lower hydrophobicity.

Glycine, L-leucyl-L-leucyl-L-prolyl-L-prolyl-L-tyrosyl- (CAS 837362-21-7)

- Structure : Hexapeptide (Leu-Leu-Pro-Pro-Tyr-Gly).

- Molecular Weight : ~750 g/mol (estimated).

- Key Differences: Additional proline and tyrosine residues. Increased chain length and proline content may enhance structural stability but reduce solubility .

Cyclo(Leucyl-prolyl) (CAS 2873-36-1)

- Structure : Cyclic dipeptide.

- Formula : C₁₁H₁₈N₂O₂.

- Molecular Weight : 210.28 g/mol.

- Key Differences :

Functional and Structural Analysis

Hydrophobicity and Solubility

- Gly-Leu-Leu-Pro-Gly : High hydrophobicity due to dual leucine residues; solubility in aqueous solutions may require organic co-solvents.

- Gly-Gly-Pro-Gly (CAS 53932-51-7) : Lower hydrophobicity enhances aqueous solubility .

- Cyclo(Leu-Pro) : Hydrophobicity similar to Gly-Leu-Leu-Pro-Gly but improved membrane penetration due to cyclic structure .

Structural Rigidity

- Proline in Gly-Leu-Leu-Pro-Gly induces a fixed bend, whereas its absence in Gly-Leu-Pro-Gly (CAS 83834-53-1) allows greater flexibility .

- Tyrosine in CAS 837362-21-7 adds planar aromaticity, enabling π-π stacking interactions absent in the target peptide .

Data Tables

Table 1. Structural Comparison

| Compound (CAS) | Residue Sequence | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Gly-Leu-Leu-Pro-Gly (Target) | Gly-Leu-Leu-Pro-Gly | ~456.52 | Dual leucine, linear structure |

| 83834-53-1 | Leu-Pro-Gly | 342.39 | Shorter chain, single leucine |

| 53932-51-7 | Gly-Gly-Pro-Gly | 343.34 | Glycine-rich, flexible backbone |

| 2873-36-1 | Cyclo(Leu-Pro) | 210.28 | Cyclic, protease-resistant |

Table 2. Functional Properties

| Property | Gly-Leu-Leu-Pro-Gly | CAS 837362-21-7 | CAS 53932-51-7 |

|---|---|---|---|

| Hydrophobicity | High | Moderate | Low |

| Structural Rigidity | Moderate (Pro bend) | High (2 Pro) | Low |

| Solubility in Water | Low | Low | High |

| Enzymatic Stability | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Glycyl-L-leucyl-L-leucyl-L-prolylglycine with high purity?

- Answer : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this tetrapeptide. Key steps include:

- Resin selection : Use Fmoc- or Boc-protected amino acids on a Wang resin for optimal coupling efficiency .

- Coupling conditions : Activate carboxyl groups with HBTU/HOBt in DMF, followed by deprotection with 20% piperidine for Fmoc groups .

- Purity validation : Employ reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and confirm mass via MALDI-TOF or ESI-MS .

Q. How can researchers assess the stability of this compound under physiological conditions?

- Answer : Design stability assays using:

- pH variation : Incubate the peptide in buffers (pH 2–9) at 37°C and quantify degradation via HPLC at 0, 6, 12, and 24 hours .

- Proteolytic resistance : Expose to trypsin/chymotrypsin and measure residual peptide via fluorescence assays (e.g., FITC labeling) .

- Data interpretation : Compare half-life () across conditions; use Arrhenius plots for temperature-dependent stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Answer : Address discrepancies through:

- Dose-response standardization : Use a unified assay (e.g., HEK293 cell-based luciferase reporter for NF-κB inhibition) across studies .

- Batch variability control : Compare peptide batches via NMR (e.g., H and C spectra) to confirm structural consistency .

- Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-GLP/non-GMP sources (e.g., ) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor binding?

- Answer : Use molecular dynamics (MD) and docking simulations:

- Template selection : Model the peptide against crystallized receptor structures (e.g., PDZ domains from the PDB) .

- Free energy calculations : Apply MMPBSA/GBSA to predict binding affinity changes upon residue substitution (e.g., Leu → Ile) .

- Validation : Synthesize top candidates and test via surface plasmon resonance (SPR) for validation .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects in in vivo studies of this compound?

- Answer :

- Nonlinear regression : Fit dose-response curves using a four-parameter logistic model () .

- Outlier management : Apply Grubbs’ test () to exclude anomalous data points .

- Power analysis : Use G*Power to ensure sample sizes () achieve 80% power for ANOVA/Tukey post-hoc tests .

Q. How should researchers design controls to distinguish peptide-specific effects from nonspecific interactions in cell-based assays?

- Answer : Implement:

- Scrambled-sequence controls : Synthesize a peptide with randomized amino acid order but identical composition .

- Solvent controls : Include DMSO/vehicle at the highest concentration used in treatment groups .

- Competitive inhibition : Co-administer excess unlabeled peptide to confirm receptor saturation .

Data Reporting Standards

Q. What minimal characterization data are required for publication of studies involving this compound?

- Answer : Journals typically mandate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.